5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxynicotinic acid is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a fluoro group and a hydroxyl group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-fluoro-5-hydroxyphenylboronic acid, which is then subjected to Suzuki coupling with 2-bromo-5-hydroxynicotinic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxynicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-hydroxyphenylboronic acid
- 5-Hydroxy-2-nicotinic acid
- 3-Fluoro-2-hydroxybenzoic acid
Uniqueness
5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both a fluoro group and a hydroxynicotinic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The fluoro group enhances the compound’s stability and lipophilicity, while the hydroxynicotinic acid moiety contributes to its biological activity.
Properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-8-1-6(2-9(15)4-8)7-3-10(12(17)18)11(16)14-5-7/h1-5,15H,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULUBXOJHOVHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687240 |
Source
|
Record name | 5-(3-Fluoro-5-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-41-9 |
Source
|
Record name | 5-(3-Fluoro-5-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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